molecular formula C14H18F3NO3 B11478061 Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate

Cat. No.: B11478061
M. Wt: 305.29 g/mol
InChI Key: VEXMPAKAENRZHG-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate is a synthetic organic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, a hydroxy group, and a propylamino-substituted phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 3,3,3-trifluoropyruvate with 4-(propylamino)phenylboronic acid under palladium-catalyzed conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the propylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate
  • Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(ethylamino)phenyl]propanoate
  • Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(butylamino)phenyl]propanoate

Uniqueness

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the propylamino group provides opportunities for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C14H18F3NO3

Molecular Weight

305.29 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate

InChI

InChI=1S/C14H18F3NO3/c1-3-9-18-11-7-5-10(6-8-11)13(20,14(15,16)17)12(19)21-4-2/h5-8,18,20H,3-4,9H2,1-2H3

InChI Key

VEXMPAKAENRZHG-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O

Origin of Product

United States

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